5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

Catalog No.
S863248
CAS No.
1060817-61-9
M.F
C6H6ClNO3S2
M. Wt
239.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

CAS Number

1060817-61-9

Product Name

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

IUPAC Name

5-(methylcarbamoyl)thiophene-3-sulfonyl chloride

Molecular Formula

C6H6ClNO3S2

Molecular Weight

239.7 g/mol

InChI

InChI=1S/C6H6ClNO3S2/c1-8-6(9)5-2-4(3-12-5)13(7,10)11/h2-3H,1H3,(H,8,9)

InChI Key

IDELKMMSLSKSLV-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)Cl

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)Cl

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S2C_6H_6ClNO_3S_2 and a molecular weight of approximately 239.7 g/mol. This compound is categorized as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group (SO2SO_2) attached to a chlorine atom. The compound is primarily used in research and development settings and is not intended for consumer use or applications in food or cosmetics .

Physical Properties

  • Molecular Formula: C6H6ClNO3S2C_6H_6ClNO_3S_2
  • Molecular Weight: 239.7 g/mol
  • Purity: Typically around 95%
  • Physical State: Solid at room temperature

Due to the lack of specific data, it's important to consider general safety precautions when handling unknown organic compounds. This includes:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting safety data sheets (SDS) for similar compounds if available.
Due to its reactive sulfonyl chloride functional group. It can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can attack the electrophilic sulfur atom, leading to the formation of sulfonamides or sulfonate esters, respectively. This reactivity makes it a valuable intermediate in organic synthesis.

Example Reactions

  • Nucleophilic Substitution:
    RNu+C6H5SO2ClC6H5SO2NR+HClR-Nu+C_6H_5SO_2Cl\rightarrow C_6H_5SO_2NR+HCl
    where RNuR-Nu represents a nucleophile.
  • Hydrolysis:
    C6H5SO2Cl+H2OC6H5SO2OH+HClC_6H_5SO_2Cl+H_2O\rightarrow C_6H_5SO_2OH+HCl

The synthesis of 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride typically involves the reaction of thiophene derivatives with sulfonyl chlorides under controlled conditions. A common method may include:

  • Starting Materials:
    • Thiophene-3-sulfonic acid or its derivatives.
    • Methyl isocyanate for introducing the methylcarbamoyl group.
  • Procedure:
    • React thiophene-3-sulfonic acid with thionyl chloride to form thiophene-3-sulfonyl chloride.
    • Subsequently, react with methyl isocyanate to introduce the methylcarbamoyl group.

This multi-step synthesis allows for the formation of the desired compound while ensuring functional groups are preserved.

Unique Features5-(Methylcarbamoyl)thiophene-3-sulfonyl chlorideSulfonyl chloride, Methyl carbamoylOrganic synthesis, ResearchThiophene ring enhances reactivityThiophene-3-sulfonyl chlorideSulfonyl chlorideOrganic synthesisNo carbamoyl groupN-Methylthiophene-3-sulfonamideSulfonamideDrug developmentAmide bond alters biological activity4-Methylbenzenesulfonyl chlorideSulfonyl chlorideOrganic synthesisNon-thiophene structure

The unique combination of functional groups in 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride provides distinct reactivity and potential applications compared to these similar compounds.

Due to its reactivity, interaction studies involving 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride often focus on its behavior in various solvents and its reactivity with different nucleophiles. These studies help elucidate its potential applications in drug development and other fields.

Similar Compounds

Several compounds share structural similarities with 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride, including:

  • Thiophene-3-sulfonyl chloride
    • Lacks the methylcarbamoyl group; used similarly as a sulfonylating agent.
  • N-Methylthiophene-3-sulfonamide
    • Contains an amide bond instead of a sulfonyl chloride; exhibits different reactivity profiles.
  • 4-Methylbenzenesulfonyl chloride
    • A non-thiophene analog; commonly used in organic synthesis but lacks thiophene's unique properties.

Comparison Table

Compound NameMain Functional Groups

XLogP3

1.2

Wikipedia

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

Dates

Modify: 2023-08-16

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